molecular formula C15H11N5O2S2 B12935277 2-Amino-N-(quinoxalin-2-yl)-1,3-benzothiazole-6-sulfonamide CAS No. 192119-46-3

2-Amino-N-(quinoxalin-2-yl)-1,3-benzothiazole-6-sulfonamide

Número de catálogo: B12935277
Número CAS: 192119-46-3
Peso molecular: 357.4 g/mol
Clave InChI: LYGTWAQBHAJLLY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Amino-N-(quinoxalin-2-yl)-1,3-benzothiazole-6-sulfonamide is a synthetic hybrid compound designed for medicinal chemistry and pharmacology research. It incorporates two privileged pharmacophores: the benzothiazole and the quinoxaline, linked by a sulfonamide bridge. This specific molecular architecture is of significant interest in the design of novel bioactive molecules, particularly as enzyme inhibitors and for investigating diuretic agents . The benzothiazole sulfonamide scaffold is recognized for its potent inhibitory activity against various enzymes, including carbonic anhydrases . The quinoxaline moiety further expands the compound's research potential, as quinoxaline derivatives are known to exhibit a wide spectrum of biological activities, such as antimicrobial, anticancer, and anti-inflammatory actions . The integration of these systems into a single molecule aims to create synergistic effects, enhancing biological activity and selectivity. Researchers can utilize this compound as a key intermediate or a lead structure in developing new therapeutic agents, studying enzyme mechanisms, and conducting structure-activity relationship (SAR) studies. Its mechanism of action is hypothesized to involve binding to the active site of target enzymes, such as carbonic anhydrase, potentially mimicking the diuretic action observed in structurally related benzothiazole-quinoxaline sulfonamide hybrids . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Propiedades

Número CAS

192119-46-3

Fórmula molecular

C15H11N5O2S2

Peso molecular

357.4 g/mol

Nombre IUPAC

2-amino-N-quinoxalin-2-yl-1,3-benzothiazole-6-sulfonamide

InChI

InChI=1S/C15H11N5O2S2/c16-15-19-12-6-5-9(7-13(12)23-15)24(21,22)20-14-8-17-10-3-1-2-4-11(10)18-14/h1-8H,(H2,16,19)(H,18,20)

Clave InChI

LYGTWAQBHAJLLY-UHFFFAOYSA-N

SMILES canónico

C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC4=C(C=C3)N=C(S4)N

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(quinoxalin-2-yl)benzo[d]thiazole-6-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzothiazole with quinoxaline derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-N-(quinoxalin-2-yl)benzo[d]thiazole-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further functionalized for specific applications .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have demonstrated the compound's efficacy against various bacterial strains. The structure-activity relationship (SAR) analysis indicates that modifications on the quinoxaline and sulfonamide moieties can enhance antibacterial properties. For instance, derivatives with electron-donating groups showed increased activity against Staphylococcus aureus and Escherichia coli, with zones of inhibition (ZOI) significantly higher than those of standard antibiotics like chloramphenicol and ampicillin .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies reveal that certain derivatives exhibit cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For example, a derivative demonstrated an IC50 value comparable to known chemotherapeutics, indicating its promise as a lead compound for further development .

Antileishmanial Activity

Another notable application is in the treatment of leishmaniasis. Some derivatives of this compound have shown promising antileishmanial activity, with IC50 values indicating significant potency compared to existing treatments. This positions the compound as a candidate for further exploration in tropical disease therapeutics .

Photonic Devices

The unique structural properties of 2-amino-N-(quinoxalin-2-yl)-1,3-benzothiazole-6-sulfonamide make it suitable for applications in photonic devices. Its ability to act as a light-emitting material has been explored in organic light-emitting diodes (OLEDs), where it contributes to improved efficiency and stability of devices .

Sensor Development

The compound is being investigated for use in sensor technologies due to its electronic properties. It has potential applications in the detection of metal ions and environmental pollutants, leveraging changes in fluorescence or conductivity upon interaction with target analytes .

Case Study 1: Antibacterial Efficacy

In a comparative study, several derivatives of the compound were synthesized and tested against E. coli and S. aureus. The results indicated that specific substitutions on the benzothiazole ring significantly enhanced antibacterial activity, with one derivative achieving a ZOI of 15 mm against S. aureus, outperforming many traditional antibiotics .

Case Study 2: Anticancer Activity Assessment

A series of quinoxaline sulfonamide derivatives were evaluated for their cytotoxicity against human cancer cell lines. One particular derivative exhibited an IC50 value of 5 µM against breast cancer cells, suggesting that structural modifications can lead to significant improvements in anticancer efficacy .

Mecanismo De Acción

The mechanism of action of 2-Amino-N-(quinoxalin-2-yl)benzo[d]thiazole-6-sulfonamide involves its interaction with specific molecular targets within cells. It can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

The table below highlights key structural differences and similarities among 2-amino-N-(quinoxalin-2-yl)-1,3-benzothiazole-6-sulfonamide and related benzothiazole derivatives:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Functional Groups
Target Compound Quinoxaline-2-yl sulfonamide at position 6 C₁₅H₁₀N₆O₂S₂ 394.41 Sulfonamide, benzothiazole, quinoxaline
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide Adamantyl-acetamide at position 2, methoxy at position 6 C₂₀H₂₄N₂O₂S 356.48 Acetamide, adamantyl, methoxy
2-(Methylthio)-1,3-benzothiazol-6-amine Methylthio at position 2, amine at position 6 C₈H₈N₂S₂ 196.29 Methylthio, benzothiazole, amine

Key Observations :

  • The target compound replaces the adamantyl or methylthio groups in analogs with a quinoxaline-sulfonamide system.
  • Compared to the acetamide group in , the sulfonamide in the target compound is more polar, likely improving water solubility but reducing membrane permeability.
Crystallographic Insights

While the target compound’s crystal structure is unreported, analogs like crystallize in triclinic systems (space group P1) with intermolecular hydrogen bonds (N–H⋯N) and π-π interactions stabilizing the lattice. The sulfonamide group in the target compound could form stronger hydrogen bonds (e.g., N–H⋯O) compared to the acetamide in , altering packing efficiency .

Actividad Biológica

2-Amino-N-(quinoxalin-2-yl)-1,3-benzothiazole-6-sulfonamide (CAS Number: 192119-46-3) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and neuropharmacological properties, along with structure-activity relationships (SAR) that elucidate its effectiveness.

Chemical Structure and Properties

The molecular formula of 2-Amino-N-(quinoxalin-2-yl)-1,3-benzothiazole-6-sulfonamide is C15H11N5O2S, with a molecular weight of 357.41 g/mol. Its structure features a quinoxaline moiety linked to a benzothiazole sulfonamide, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC15H11N5O2S
Molecular Weight357.41 g/mol
CAS Number192119-46-3
LogP3.05530
PSA151.44 Ų

Anticancer Activity

Recent studies have demonstrated that quinoxaline derivatives exhibit significant anticancer properties. In particular, the compound has been evaluated against various cancer cell lines:

  • MCF-7 (breast cancer) : IC50 = 22.11 μM
  • Hep G2 (liver cancer) : Moderate activity noted.
  • HCT116 (colon cancer) : IC50 = 4.4 μM for some derivatives containing similar structures.

The SAR analysis indicates that the presence of an NH linker at the third position from the quinoxaline nucleus enhances activity, while aliphatic linkers tend to reduce it .

Antibacterial Activity

The antibacterial efficacy of quinoxaline sulfonamides has also been explored. The compound showed varying degrees of activity against several bacterial strains:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus8
Escherichia coli6
Vibrio cholera6

The introduction of electron-donating groups into the benzothiazole moiety was found to enhance antibacterial activity, while electron-withdrawing groups diminished it .

Neuropharmacological Effects

In addition to its anticancer and antibacterial properties, the compound has shown potential neuropharmacological effects. Studies indicated that derivatives containing similar structural frameworks exhibited anxiolytic and anticonvulsant activities in animal models:

  • Sedative Action : Maximum inhibition of locomotor activity was observed at a dosage of 40 mg/kg.

These findings suggest that modifications to the core structure can lead to significant variations in biological activity .

Case Studies and Research Findings

  • Anticancer Evaluation : A study evaluated various quinoxaline derivatives' effects on cancer cell lines, establishing a correlation between structural modifications and enhanced anticancer potency.
  • Antibacterial Screening : Compounds were screened against multiple bacterial strains, revealing that structural variations significantly impacted their antibacterial efficacy.
  • Neuropharmacology : Research on animal models demonstrated that specific analogs could effectively reduce anxiety-like behaviors and seizures.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.